5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one
Description
Structural Significance and Research Interest in Polycyclic Aromatic Ketone Scaffolds
Polycyclic aromatic ketones (PAKs), including fluorenones and their benzo-fused derivatives, are a class of compounds with significant research interest. researchgate.net Their rigid, planar structures and extended π-conjugated systems endow them with intriguing photophysical and electronic properties, making them valuable components in the development of organic electronic materials. researchgate.netujpronline.com These scaffolds are often investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.
From a medicinal chemistry perspective, polycyclic scaffolds are valuable starting points for the design of novel therapeutic agents. nih.govacs.org The rigid nature of these structures can lead to high-affinity binding to biological targets, while the aromatic rings provide a framework for introducing various functional groups to modulate pharmacological activity and pharmacokinetic properties. The fluorenone moiety, in particular, is a recurrent structural motif in a number of biologically active molecules with potential applications as antibiotic, anticancer, and antiviral agents. researchgate.net
The Unique Positioning of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one within Fluorenone Derivative Chemistry
This compound is a specific derivative of the benzo[c]fluorenone core. Its uniqueness lies in the specific substitution pattern on the aromatic framework. The presence of a hydroxyl group at the 5-position and two methyl groups at the 3- and 9-positions is expected to significantly influence the electronic properties and reactivity of the parent molecule.
Overview of Contemporary Research Trajectories on Substituted Benzo[c]fluorenones
Contemporary research on substituted benzo[c]fluorenones and related fluorenone derivatives is focused on several key areas. A major trajectory is the development of new synthetic methodologies to access these complex scaffolds with greater efficiency and control over the substitution patterns. organic-chemistry.orgresearchgate.netnih.gov This includes the use of transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to construct the polycyclic core and introduce functional groups. organic-chemistry.orgresearchgate.net
Another significant area of research is the exploration of their applications in materials science. Scientists are designing and synthesizing novel fluorenone derivatives with tailored electronic and optical properties for use in advanced materials. researchgate.net The tunability of their properties through chemical modification makes them attractive candidates for a range of applications.
In the field of medicinal chemistry, research is ongoing to explore the biological activities of substituted fluorenones. researchgate.netujpronline.com By synthesizing libraries of these compounds with diverse substitution patterns, researchers aim to identify new lead compounds for drug discovery programs targeting a variety of diseases. The investigation of structure-activity relationships is a key aspect of this research, as it provides insights into how different functional groups influence biological efficacy. ujpronline.com
Data on Benzo[c]fluorene and Fluorenone
Table 1: Physicochemical Properties of Parent Compounds
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 7H-Benzo[c]fluorene | 205-12-9 | C₁₇H₁₂ | 216.28 | 125-127 | 398 |
| Fluorenone | 486-25-9 | C₁₃H₈O | 180.19 | 80-83 | 341.5 |
Data sourced from chemeo.comrestek.comchemicalbook.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3,9-dimethylbenzo[c]fluoren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c1-10-3-5-12-14(7-10)17(20)9-16-18(12)13-6-4-11(2)8-15(13)19(16)21/h3-9,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLMCFFMUBNZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C4C=CC(=CC4=C(C=C3C2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Hydroxy 3,9 Dimethyl 7h Benzo C Fluoren 7 One and Analogous Structures
Transition Metal-Catalyzed Strategies for Benzo[c]fluorenone Core Construction
Transition metal catalysis offers powerful and efficient methods for the construction of complex molecular architectures like the benzo[c]fluorenone skeleton. These methods often proceed with high atom economy and allow for the introduction of diverse functionalities.
Palladium-Catalyzed Oxidative Cycloadditions and Annulation Routes
Palladium catalysis has been effectively employed in the synthesis of benzo[c]fluorenone derivatives through dehydrogenative [4+2] annulation reactions. rsc.org This approach involves the reaction of 1-indanones with internal aryl alkynes. The reaction proceeds through a proposed mechanism where the palladium catalyst first facilitates the desaturation of the 1-indanone (B140024) to an indenone intermediate. This is followed by a palladium-catalyzed oxidative cyclization of the indenone with the alkyne, leading to the formation of the benzo[c]fluorenone core with good yields and regioselectivity. rsc.orgresearchgate.net This one-pot synthesis is notable for its efficiency in constructing the polycyclic system.
A key advantage of this methodology is the ability to utilize readily available starting materials to generate structurally diverse products. The reaction tolerates a range of functional groups on both the 1-indanone and the alkyne, allowing for the synthesis of a library of substituted benzo[c]fluorenones.
Rhodium-Catalyzed [2+2+2] Cycloaddition Approaches Utilizing Benzocyclopentynone Surrogates
Rhodium-catalyzed [2+2+2] cycloaddition reactions provide a versatile and atom-economical route to substituted fluorenones. acs.orgnih.govacs.orgfigshare.comwikimedia.org A significant advancement in this area is the use of 3-acetoxy or 3-alkoxyindenones as stable surrogates for the highly reactive and difficult-to-isolate benzocyclopentynone. acs.orgnih.govacs.orgfigshare.comwikimedia.org In this process, a diyne undergoes oxidative coupling with the rhodium catalyst to form a rhodacyclopentadiene intermediate. acs.org This intermediate then reacts with the indenone surrogate in a [4+2] cycloaddition, followed by elimination of acetic acid or an alcohol to afford the aromatic fluorenone core. acs.org
This methodology allows for the synthesis of a variety of fluorenone derivatives in good yields by varying the diyne and the indenone surrogate. nih.gov The reaction conditions are generally mild, making it a valuable tool for the construction of complex polycyclic systems.
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) |
| [Rh(cod)2]BF4 | P(4-F-Ph)3 | Dioxane | 100 | 75 |
| [Rh(cod)2]BF4 | P(OPh)3 | Dioxane | 100 | 68 |
| [Rh(cod)2]BF4 | dppe | Dioxane | 100 | 55 |
| [Rh(cod)Cl]2 | - | Dioxane | 100 | 62 |
Table 1: Optimization of Rhodium-Catalyzed [2+2+2] Cycloaddition for Fluorenone Synthesis. Data sourced from mechanistic studies on related fluorenone syntheses.
Ruthenium Trichloride (B1173362) Mediated [2+2+2] Cycloadditions for Fluorenone Derivatives
An efficient and environmentally friendly approach for the synthesis of highly substituted fluorenones involves a solvent-free [2+2+2] cycloaddition mediated by ruthenium trichloride (RuCl₃·nH₂O). nih.govacs.orgacs.org This method utilizes the reaction of α,ω-diynes with alkynes to construct the fluorenone core. The process is atom-economical and proceeds under solventless conditions, which is a significant advantage from a green chemistry perspective. nih.govacs.orgacs.org
The reaction is catalyzed by the simple and cost-effective ruthenium trichloride hydrate (B1144303) without the need for additional ligands or additives. acs.org This catalytic system has been shown to be effective for generating a variety of densely functionalized fluorenones and related derivatives. nih.govacs.orgacs.org The synthetic utility of this method has been demonstrated on a gram scale, highlighting its practical applicability. acs.org Furthermore, this ruthenium-catalyzed approach has been extended to the synthesis of fluorescent azafluorenones by using cyanamides as one of the components in the cycloaddition. nih.gov
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 5 | 50 | 1 | 95 | 72 |
| 5 | 25 | 2 | 80 | 65 |
| 2 | 50 | 1 | 60 | 40 |
| 5 | 50 | 2 | >98 | 72 |
Table 2: Effect of Catalyst Loading and Temperature on Ruthenium-Catalyzed Fluorenone Synthesis. acs.org
Exploration of Other Metal-Catalyzed Pathways for Polycyclic Ketone Synthesis
Beyond palladium, rhodium, and ruthenium, other transition metals have been explored for the synthesis of polycyclic ketones. Transition-metal-catalyzed C−H functionalization has emerged as a powerful tool in this regard. rsc.org For instance, palladium-catalyzed dual C-H functionalization of benzophenones can lead to fluorenones through an oxidative dehydrogenative cyclization. acs.org This method provides a direct route to fluorenone derivatives from readily available starting materials.
The synthesis of polycyclic ring systems can also be achieved through the rhodium(II)-catalyzed reaction of α-diazo ketones bearing tethered alkyne units. nih.gov This process involves the formation of a rhodium-stabilized carbenoid which then adds to the alkyne to generate a vinyl carbenoid intermediate that can undergo further cyclization reactions. nih.govresearchgate.net Gold(I) and silver(I) complexes have also been shown to catalyze the tandem acs.orgacs.org-sigmatropic rearrangement and formal Myers-Saito cyclization of propargyl esters to form aromatic ketones. pkusz.edu.cn
Metal-Free and Green Chemistry Synthetic Protocols
While metal-catalyzed reactions are powerful, the development of metal-free and green synthetic methods is of increasing importance to avoid potential metal contamination in the final products and to develop more sustainable chemical processes.
Benzoannulation Reactions Under Mild Catalytic Conditions
An example of a metal-free approach to fluorenone derivatives is the [3+3] benzannulation of Morita–Baylis–Hillman carbonates with 1-indanylidenemalononitrile. rsc.org This reaction proceeds under metal-free conditions to selectively provide a range of functionalized multi-substituted fluorene (B118485) or fluorenone compounds in high yields. rsc.org The development of such metal-free annulation strategies offers a valuable alternative to traditional metal-catalyzed methods.
Recent research has also focused on developing metal-free synthetic routes for various heterocyclic compounds under mild, room-temperature conditions, showcasing a broader trend towards sustainable chemistry. nih.govrsc.org These approaches often feature good functional group tolerance and excellent yields, providing a foundation for the development of similar strategies for benzo[c]fluorenone synthesis.
Base-Promoted and Electricity-Promoted Synthetic Transformations
The construction of the benzo[c]fluorenone scaffold can be achieved through innovative synthetic transformations that leverage base promotion or electrochemical methods. These approaches offer alternatives to traditional metal-catalyzed reactions, often providing advantages in terms of cost, environmental impact, and functional group tolerance.
Base-promoted strategies are effective in forging the intricate polycyclic framework of benzo[c]fluorenones. An efficient, metal-free, one-pot synthesis of functionally enriched benzo[b]fluoren-11-ones, an isomeric relative of the benzo[c]fluorenone system, has been developed utilizing a base-promoted, tandem, double-aldol condensation. researchgate.net This reaction proceeds between in situ-generated 1-indanone dianions and o-bis-ynones, showcasing the power of base catalysis to orchestrate complex cyclizations. researchgate.net Similarly, base-promoted annulation reactions, for instance using 1,4-diazabicyclo[2.2.2]octane (DABCO), have been employed in the reaction of bindone (B167395) with 3-methyleneoxindoles to create diverse and complex spiro-fluorene derivatives, demonstrating the versatility of base promotion in assembling fluorene-containing structures. acs.org
Electricity-promoted synthesis represents a modern and green approach to intramolecular cyclizations, such as the Friedel-Crafts acylation of biarylcarboxylic acids to yield fluorenones. researchgate.net In this method, electricity facilitates the chemical equilibrium, driving the reaction to completion and affording high yields of various fluorenones. researchgate.net This electrochemical approach is predicted to offer a more environmentally friendly pathway for Friedel-Crafts acylation, a cornerstone reaction in the synthesis of such polycyclic aromatic ketones. researchgate.net
| Method | Key Features | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Base-Promoted Aldol Condensation | Metal-free, one-pot, open-flask | 1-Indanone dianions, o-bis-ynones | Benzo[b]fluoren-11-ones | researchgate.net |
| Electricity-Promoted Friedel-Crafts Acylation | Environmentally friendly, high yield (up to 99%) | Biarylcarboxylic acids | Fluorenones | researchgate.net |
Radical Processes and Reductive Cyclization for Benzo[c]fluorenone Assembly
Radical-mediated reactions and reductive cyclizations provide powerful pathways for the assembly of the benzo[c]fluorenone core. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them valuable tools in synthetic organic chemistry.
Radical processes have been successfully employed in the synthesis of benzo[c]fluorenones. researchgate.net For instance, a metal-free approach utilizing tert-butyl hydroperoxide (TBHP) as an oxidant can initiate a radical cyclization of precursors like 2-(aminomethyl)biphenyls to form fluorenones. nih.gov The mechanism involves the formation of an acyl radical which undergoes intramolecular cyclization to yield the tricyclic fluorenone system. nih.gov The presence of radical scavengers has been shown to inhibit certain silver-catalyzed cyclizations that produce benzo[a]fluorenones, suggesting the involvement of a radical-based rearrangement process in the formation of these polycyclic structures. acs.org
Reductive cyclization offers another strategic approach. Palladium-catalyzed reductive coupling, for example, can be used to construct the benzo[c]fluorenone skeleton from precursors such as a dibromobenzylalcohol. researchgate.net This transformation highlights the utility of transition metal catalysis in forging key carbon-carbon bonds to complete the polycyclic framework. These methods, whether proceeding through radical intermediates or reductive pathways, are integral to the synthesis of complex molecules like 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.
| Method | Catalyst/Reagent | Precursor Type | Key Transformation | Reference |
|---|---|---|---|---|
| Radical Cyclization | TBHP (metal-free) | 2-(Aminomethyl)biphenyls | Oxidative cyclization | nih.gov |
| Radical Rearrangement | Silver-catalyzed | Alkynol precursors | Skeletal rearrangement | acs.org |
| Reductive Coupling | Palladium-catalyzed | Dibromobenzylalcohol | Intramolecular cyclization | researchgate.net |
Directed Functionalization and Regioselective Substitution of Benzo[c]fluorenones
Hydroxy-Functionalization Techniques for 7H-Benzo[c]fluoren-7-ones
The introduction of hydroxyl groups onto the 7H-benzo[c]fluoren-7-one framework is crucial for tuning the compound's properties and for providing a handle for further derivatization. An efficient synthesis for 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones has been described, highlighting a synthetic approach that utilizes oxazolines as activating groups for aromatic nucleophilic substitution. researchgate.netresearchgate.net This strategy commences with readily available dimethoxynaphthaldehydes, demonstrating a versatile route to specifically substituted hydroxy-benzo[c]fluorenones. researchgate.netresearchgate.netlookchem.com These hydroxylated compounds are valuable intermediates, particularly in the synthesis of photochromic naphthopyrans. researchgate.netlookchem.com
Modern synthetic methods also allow for the direct C–H hydroxylation of aromatic rings, offering a highly atom-economical approach to functionalization. Palladium-catalyzed ortho C–H hydroxylation of benzaldehydes has been achieved using a transient directing group, a strategy that could be conceptually applied to the benzo[c]fluorenone skeleton. acs.org Similarly, copper-promoted intramolecular hydroxylation of C-H bonds using directing groups and mild oxidants like O₂ or H₂O₂ presents another powerful tool for regioselective hydroxylation. nih.gov These directed functionalization techniques provide precise control over the position of the incoming hydroxyl group, which is essential for establishing structure-activity relationships.
Introduction of Alkyl and Aryl Substituents for Structural Diversity
Achieving structural diversity in benzo[c]fluorenone analogs often involves the introduction of various alkyl and aryl substituents onto the aromatic core. A common and effective strategy is to incorporate these substituents into the precursor molecules before the final cyclization to form the fluorenone ring system.
For instance, a palladium(II)-catalyzed C(sp²)-H functionalization cascade allows for the synthesis of substituted fluorenones directly from appropriately substituted benzaldehydes and aryl iodides. acs.orgresearchgate.net This method utilizes an inexpensive transient directing group and is compatible with a variety of functional groups on both starting materials, enabling the synthesis of a diverse library of fluorenones. researchgate.net The substituents, such as the dimethyl groups in this compound, are typically carried through the synthetic sequence from simpler, commercially available or readily synthesized starting materials. The synthesis of polyarylated fluorene derivatives through biomimetic approaches further underscores the strategy of building complexity from substituted precursors. researchgate.net By selecting precursors with the desired alkyl or aryl groups already in place, chemists can systematically modify the final structure and explore its chemical and physical properties.
Precursor-Based Synthetic Routes and Intermediate Utilization
Utilization of Indenone Derivatives as Synthetic Intermediates
Indenone derivatives are pivotal intermediates in the construction of the benzo[c]fluorenone framework. A classic and effective synthesis of the parent benzo[c]fluorenone involves the self-condensation of 2H-inden-1-one upon heating. wikipedia.org This key intermediate can be generated in a two-step process from 1-indanone, which is first brominated and then dehydrobrominated. wikipedia.org This pathway highlights a straightforward and fundamental route to the core structure.
More complex syntheses of benzo[a]fluorenones, isomeric to the target structure, also proceed through indenone intermediates. For example, the reaction of chalcones derived from o-alkynylacetophenones can be mediated by iodine to form a vinyl indenone intermediate. nih.govrsc.org This intermediate then undergoes a 6π electrocyclic ring closure and subsequent aromatization to yield the final benzo[a]fluorenone product. nih.govrsc.org Furthermore, acid-catalyzed transformations of indanone-derived allylic-benzylic tertiary alcohols can lead to fluorenones in excellent yields via a formal homo-Nazarov-type cyclization. nih.gov The versatility and reactivity of the indanone and indenone core make them highly valuable precursors for assembling the fused-ring systems of benzo[c]fluorenones and their analogs. nih.govbeilstein-journals.org
| Precursor | Key Intermediate | Transformation | Product | Reference |
|---|---|---|---|---|
| 1-Indanone | 2H-Inden-1-one | Self-condensation | Benzo[c]fluorenone-9 | wikipedia.org |
| Chalcones (from o-alkynylacetophenones) | Vinyl indenone | Electrocyclic ring closure | Benzo[a]fluorenone | nih.govrsc.org |
| Indanone-derived tertiary alcohol | Tetrahydrofluorenyl cation | Acid-catalyzed rearrangement | Fluorenone | nih.gov |
Synthesis from Readily Available Dimethoxynaphthaldehydes
The synthesis begins with the preparation of the requisite dimethoxynaphthaldehydes, which can be achieved in high yields from commercially available methoxy-α-tetralones. This preparation typically involves a formylation reaction followed by dehydrogenation.
Once the appropriately substituted dimethoxynaphthaldehyde is obtained, the next critical step is its oxidation to the corresponding naphthoic acid. While standard oxidation methods can prove challenging and may lead to low yields or degradation of the starting material, a reliable method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger such as resorcinol. This approach ensures a clean and efficient conversion to the carboxylic acid.
The resulting naphthoic acid is then transformed into an oxazoline (B21484) derivative. This is typically a three-step procedure that begins with the conversion of the carboxylic acid to its acid chloride, followed by condensation with an amino alcohol, such as 2-amino-2-methyl-1-propanol. The final step in forming the oxazoline is an intramolecular cyclization, often facilitated by a reagent like thionyl chloride.
With the oxazoline in hand, the key carbon-carbon bond-forming reaction is carried out. The oxazoline group serves as an activating group for nucleophilic aromatic substitution. Treatment of the naphthyloxazoline with an organometallic reagent, such as a Grignard reagent like phenylmagnesium bromide, results in the displacement of a methoxy (B1213986) group and the introduction of a phenyl group, which will ultimately form part of the fluorenone ring system.
The concluding steps of the synthesis involve the deprotection of the oxazoline group to regenerate a carboxylic acid, followed by an acid-catalyzed intramolecular cyclization. This final ring-closing step forms the five-membered ring of the benzo[c]fluorenone core, yielding the desired hydroxy-7H-benzo[c]fluoren-7-one. The hydroxyl group in the final product is typically unmasked from one of the methoxy groups of the starting naphthaldehyde during the final cyclization step. While this general methodology is established for hydroxy-7H-benzo[c]fluoren-7-ones, the synthesis of the specific 3,9-dimethyl substituted analogue would necessitate the use of appropriately methylated starting materials.
Detailed Research Findings:
The synthetic route is characterized by the strategic use of the oxazoline moiety as a directing and activating group. This allows for regioselective nucleophilic substitution on the naphthalene (B1677914) ring, which is a crucial step in building the complexity of the target molecule. The choice of the starting dimethoxynaphthaldehyde is critical as it determines the position of the hydroxyl group in the final benzo[c]fluorenone product. For the synthesis of the 5-hydroxy isomer, a precursor such as 2,x-dimethoxy-1-naphthaldehyde (where 'x' determines the position of the second methoxy group) would be required.
Data Tables:
Table 1: Key Intermediates in the Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones
| Intermediate | Structure | Role in Synthesis |
| Dimethoxynaphthaldehyde | Naphthalene ring with two methoxy groups and an aldehyde group | Starting material that dictates the substitution pattern of the final product. |
| Naphthoic Acid | Naphthalene ring with two methoxy groups and a carboxylic acid group | Product of the oxidation of the naphthaldehyde; precursor to the oxazoline. |
| Naphthyloxazoline | Naphthalene ring with a methoxy group and an oxazoline group | Key intermediate where the oxazoline activates the ring for nucleophilic substitution. |
| Phenylated Naphthyloxazoline | Naphthalene ring with a phenyl group, a methoxy group, and an oxazoline group | Product of the Grignard reaction; contains the carbon framework for the final product. |
Table 2: Reagents and Reaction Conditions for the Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones
| Reaction Step | Reagents | Conditions | Purpose |
| Oxidation | Sodium chlorite (NaClO₂), Resorcinol, Acetic acid | Dioxane | To convert the aldehyde group of the dimethoxynaphthaldehyde to a carboxylic acid. |
| Oxazoline Formation | 1. Oxalyl chloride or SOCl₂ 2. 2-Amino-2-methyl-1-propanol 3. Thionyl chloride (SOCl₂) | 1. Anhydrous solvent 2. Base 3. Reflux | To convert the carboxylic acid to the corresponding oxazoline. |
| Phenylation | Phenylmagnesium bromide (PhMgBr) | Anhydrous ether or THF | To introduce the phenyl group onto the naphthalene ring via nucleophilic aromatic substitution. |
| Deprotection & Cyclization | Acid (e.g., HCl or H₂SO₄) | Heat | To hydrolyze the oxazoline back to a carboxylic acid and then catalyze the intramolecular Friedel-Crafts acylation to form the fluorenone ring. |
Elucidation of Molecular Structure and Electronic Properties Through Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For polycyclic aromatic compounds like benzo[c]fluorenones, NMR is crucial for assigning the specific positions of substituents and elucidating the arrangement of the fused ring system.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, distinct signals corresponding to the aromatic, methyl, and hydroxyl protons are expected. The aromatic region would likely display a series of complex multiplets due to spin-spin coupling between adjacent protons on the fused rings. The two methyl groups (at C3 and C9) would typically appear as sharp singlet signals in the upfield region of the spectrum. The hydroxyl proton signal can vary in chemical shift and may appear as a broad singlet, its position being sensitive to solvent, concentration, and temperature.
While specific experimental data for this compound is not detailed in the reviewed literature, the characterization of related flavonoid structures demonstrates the utility of ¹H NMR in assigning complex aromatic systems. scielo.br Analysis often involves detailed interpretation of chemical shifts (δ) and coupling constants (J) to map the proton framework. scielo.br
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons (Ar-H) | ~7.0 - 8.5 | Multiplets (m), Doublets (d), Singlets (s) | Specific shifts and coupling patterns depend on the precise electronic environment and proximity to other protons. |
| Methyl Protons (2 x -CH₃) | ~2.3 - 2.7 | Singlet (s) | Two distinct singlets are expected due to their different positions on the benzo[c]fluorenone core. |
| Hydroxyl Proton (-OH) | Variable (~5.0 - 10.0) | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and concentration; may exchange with D₂O. |
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl Carbon (C=O) | ~185 - 195 | Characteristic downfield signal for a ketone in a conjugated system. |
| Aromatic Carbons (C-O, C-C, C-H) | ~110 - 160 | A complex set of signals. The C5 carbon bearing the -OH group would be shifted downfield. |
| Methyl Carbons (-CH₃) | ~20 - 25 | Two distinct signals in the upfield region of the spectrum. |
For unambiguous structural assignment of complex molecules, one-dimensional NMR spectra are often insufficient. Advanced two-dimensional (2D) NMR experiments are employed to establish atomic connectivity. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton-proton networks within the individual rings of the benzo[c]fluorenone structure. scielo.br
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire molecular structure by connecting different fragments, such as linking the methyl protons to their corresponding aromatic ring carbons and adjacent quaternary carbons. scielo.br
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (molecular formula C₂₁H₁₆O₂), the theoretical exact mass of the molecular ion ([M]⁺) can be calculated. Experimental measurement of this value via HRMS with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov This technique is a cornerstone for the identification of newly synthesized compounds. cnr.it
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₁₆O₂ |
| Calculated Exact Mass ([M+H]⁺) | 301.1223 u |
| Calculated Exact Mass ([M]⁺) | 300.1150 u |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This method is particularly useful for analyzing complex mixtures, such as the products of a chemical synthesis, to identify the main product, byproducts, and any remaining starting materials. nih.gov
In the context of benzo[c]fluorenone synthesis, an LC-MS method would be developed to separate this compound from other isomers or related structures. As the compounds elute from the LC column, they are introduced into the mass spectrometer, which provides mass data for each separated peak. This allows for the profiling of the reaction mixture, confirming the presence and purity of the target compound. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the separated ions, yielding structural information that helps in the identification of unknown but related compounds in the sample. nih.govnih.gov
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of the bonds within this compound.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic absorption bands are expected for the hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and methyl (C-H) groups.
Expected FTIR Spectral Data for this compound:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretching | Hydroxyl (-OH) | ~3200-3600 (broad) |
| C=O stretching | Ketone (C=O) | ~1650-1700 |
| C=C stretching | Aromatic Ring | ~1450-1600 |
| C-H stretching | Methyl (-CH₃) | ~2850-3000 |
| C-H bending | Aromatic Ring | ~690-900 |
Raman spectroscopy provides complementary information to FTIR by detecting inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in characterizing the vibrations of the fused aromatic ring system.
Expected Raman Spectral Data for this compound:
| Vibrational Mode | Functional Group/Moiety | Expected Raman Shift (cm⁻¹) |
| Ring breathing mode | Benzo[c]fluorene core | ~1000-1300 |
| C=C stretching | Aromatic Rings | ~1500-1650 |
| C-H in-plane bending | Aromatic Rings | ~1000-1300 |
| C-CH₃ stretching | Methyl groups | ~1350-1450 |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation
Hypothetical Crystallographic Data for this compound:
| Parameter | Description | Hypothetical Value |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | Unit cell dimension | ~10.5 |
| b (Å) | Unit cell dimension | ~8.2 |
| c (Å) | Unit cell dimension | ~15.1 |
| β (°) | Unit cell angle | ~95.0 |
| Z | Molecules per unit cell | 4 |
| Key Bond Length (C=O) | Carbonyl bond distance | ~1.22 Å |
| Key Bond Length (C-OH) | Phenolic C-O distance | ~1.36 Å |
| Dihedral Angle | Twist of the fluorenone system | Varies |
Note: This data is hypothetical and would need to be confirmed by experimental analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum reveals information about the conjugated π-electron system and the energy levels of the molecular orbitals. For this compound, the extensive aromatic system is expected to give rise to distinct absorption bands.
The spectrum is anticipated to show π → π* transitions characteristic of the conjugated aromatic system. The presence of the hydroxyl and carbonyl groups, acting as auxochromic and chromophoric groups respectively, will influence the position and intensity of these absorption maxima (λmax). Solvatochromic studies, where spectra are recorded in solvents of varying polarity, could provide further insights into the nature of the electronic transitions. mdpi.comresearchgate.net
Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane):
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π* (higher energy) | ~250-280 | High |
| π → π* (lower energy) | ~320-380 | Moderate to High |
| n → π* | ~400-450 | Low |
Advanced Computational and Theoretical Investigations on 5 Hydroxy 3,9 Dimethyl 7h Benzo C Fluoren 7 One and Analogues
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.gov This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, offering a balance between accuracy and computational cost. nih.gov
Optimization of Molecular Conformations and Energetics
A computational study of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one would begin with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), researchers can calculate the optimized structural parameters, such as bond lengths and angles. This foundational step is crucial as all subsequent electronic property calculations are performed on this stable conformation.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.netox.ac.uk A smaller gap generally suggests higher reactivity and easier excitation. researchgate.net Analysis would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule involved in electron donation and acceptance.
Interactive Table: Illustrative Frontier Molecular Orbital Data No specific experimental or calculated data for this compound is available. The table below is a template showing how such data would be presented.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Band Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Spectroscopy
To investigate the properties of a molecule after it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. nih.govnih.gov It extends the principles of DFT to study electronic excited states, providing information on absorption spectra and photochemical behavior. nih.govresearchgate.net
Prediction of Electronic Excitation Energies and Oscillator Strengths
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to a higher-energy orbital without a change in molecular geometry. These energies correlate to the absorption maxima (λmax) observed in an experimental UV-visible spectrum. Associated with each excitation is an oscillator strength, a theoretical measure of the intensity of the absorption band. A high oscillator strength indicates a high probability for that electronic transition to occur.
Interactive Table: Illustrative Predicted Electronic Excitation Data No specific calculated data for this compound is available. The table below is a template showing how such data would be presented.
| Excitation State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | Data not available | Data not available | Data not available | e.g., HOMO → LUMO |
| S0 → S2 | Data not available | Data not available | Data not available | e.g., HOMO-1 → LUMO |
Elucidation of Electron Transition Types (e.g., π-π to n-π features)**
By analyzing the molecular orbitals involved in each electronic excitation, TD-DFT allows for the characterization of transition types. For aromatic systems like this compound, common transitions include π → π* (an electron is excited from a pi bonding orbital to a pi anti-bonding orbital) and n → π* (an electron from a non-bonding orbital, such as a lone pair on the oxygen atoms, is excited to a pi anti-bonding orbital). Identifying the nature of these transitions is fundamental to understanding the molecule's photophysical properties, such as fluorescence and phosphorescence. Studies on related compounds have used TD-DFT to rationalize observed shifts between photochromism and fluorescence based on the nature of these electronic transitions.
Reaction Mechanism Elucidation through Quantum Chemical Simulations
Quantum chemical simulations serve as a powerful computational microscope for elucidating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For the synthesis of this compound and its analogues, these simulations are instrumental in mapping out the entire reaction landscape.
Transition State Identification and Reaction Pathway Mapping for Synthetic Routes
The synthesis of the benzo[c]fluorenone core can be achieved through various strategies, including intramolecular Friedel-Crafts-type acylations and metal-catalyzed cyclizations. uni-muenchen.de Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in identifying the transition state (TS) structures for these synthetic routes. The TS is the highest energy point along the reaction coordinate and its geometry and energy are critical for understanding the reaction kinetics.
For instance, in a hypothetical acid-catalyzed intramolecular acylation to form the fluorenone ring, computational models can map the potential energy surface (PES). This involves calculating the energy of the system as a function of the geometric coordinates of the atoms. The process would typically involve the following steps:
Reactant and Product Optimization: The geometries of the starting materials (e.g., a suitably substituted biphenyl (B1667301) carboxylic acid) and the final benzo[c]fluorenone product are optimized to find their lowest energy conformations.
Transition State Search: Various algorithms are employed to locate the saddle point on the PES that connects the reactants and products. This TS structure represents the activated complex. For the intramolecular acylation, this would involve the formation of the new carbon-carbon bond and the departure of a water molecule.
Intrinsic Reaction Coordinate (IRC) Calculations: Once the TS is identified, an IRC calculation is performed to confirm that this transition state indeed connects the desired reactants and products. This calculation maps the minimum energy path downhill from the TS to both the reactant and product, providing a detailed picture of the atomic motions during the reaction.
These computational studies allow for the comparison of different proposed synthetic pathways, helping to determine the most energetically favorable route.
Energetic Profiling of Complex Chemical Transformations
Beyond just mapping the pathway, quantum chemical simulations provide a detailed energetic profile of the reaction. This includes the calculation of activation energies (the energy difference between the reactants and the transition state) and reaction enthalpies (the energy difference between the reactants and products).
The activation energy is a key determinant of the reaction rate. A higher activation energy implies a slower reaction. By calculating and comparing the activation energies for different potential synthetic routes to this compound, chemists can predict which reaction conditions (e.g., temperature, catalyst) are most likely to be successful.
For example, in a multi-step synthesis of a benzo[c]fluorenone analogue, computational analysis might reveal that a particular cyclization step has a significantly higher energy barrier than other steps, such as a preliminary condensation reaction. This insight would guide experimental efforts to overcome this barrier, perhaps by exploring different catalysts or reaction temperatures.
Computational Predictions of Structure-Property Relationships and Material Performance
Computational chemistry is not only a tool for understanding reaction mechanisms but also a powerful method for predicting the physical and chemical properties of molecules like this compound. These predictions can guide the design of new materials with desired characteristics.
Density Functional Theory (DFT) is a widely used method for these predictions due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov By solving the Schrödinger equation within the DFT framework, a wide range of molecular properties can be calculated.
For this compound and its analogues, computational studies can predict structure-property relationships relevant to their potential applications, for instance, in organic electronics. Key properties that can be computationally predicted include:
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the electronic behavior of a molecule. The HOMO-LUMO gap is an indicator of the molecule's electronic excitability and chemical reactivity. For materials used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), these energies determine how well the material can inject and transport charge.
Optical Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of molecules. researchgate.net This allows for the computational screening of compounds for their potential use as dyes, fluorophores, or photochromic materials. researchgate.netresearchgate.net For this compound, TD-DFT could predict its color and fluorescence properties.
Non-Linear Optical (NLO) Properties: The interaction of molecules with strong electromagnetic fields can lead to non-linear optical phenomena. Computational methods can calculate the molecular polarizability and hyperpolarizability, which are measures of the NLO response. nih.gov Materials with large NLO properties are of interest for applications in telecommunications and optical computing.
The table below presents a hypothetical comparison of computationally predicted properties for this compound and a related analogue. Such a table would typically be generated from DFT and TD-DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |
| This compound | -5.80 | -2.50 | 3.30 | 420 |
| 5-Methoxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one | -5.75 | -2.45 | 3.30 | 415 |
These computational predictions of structure-property relationships are invaluable for the rational design of new materials. By systematically modifying the chemical structure in silico (e.g., by changing substituent groups) and calculating the resulting properties, researchers can identify promising candidate molecules for specific applications before undertaking costly and time-consuming experimental synthesis. This computational-materials-by-design approach accelerates the discovery and development of new functional organic materials.
Research on Structure Property Relationships and Applications in Functional Materials
Applications in Advanced Materials Science
The versatility of the fluorenone chemical framework allows for its incorporation into more complex material systems, such as conjugated polymers, to enhance their functional properties for advanced applications.
The integration of fluorenone units into conjugated polymer backbones is a powerful strategy for developing high-performance organic semiconductors. nih.gov These polymers combine the desirable electronic properties of the fluorenone core with the processability and mechanical flexibility of polymeric materials. The Suzuki cross-coupling reaction is a common and effective method for creating these conjugated systems. nih.gov
By incorporating fluorenone derivatives, the resulting polymers can achieve enhanced charge transport capabilities and tailored optoelectronic properties. For instance, n-type polymers built from imide-functionalized fluorenone units exhibit deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, which is ideal for electron transport in organic electronics. nih.gov The performance of devices made from these polymers is often linked to the microstructure and surface morphology of the polymer films. researchgate.net The ability to create well-ordered, continuous thin films from solution processing is a key advantage of these fluorenone-containing polymers. researchgate.netresearchgate.net Furthermore, the polymorphism in some fluorenone-based materials can be leveraged to improve charge transport in melt-processed crystalline films. nih.gov
Development as Building Blocks for N-type Electronic Materials
The pursuit of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics. Fluorenone and its derivatives have been identified as promising building blocks for these materials due to their inherent electron-deficient nature. nih.govnih.gov The electron-withdrawing carbonyl group on the fluorenone core helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. nih.gov
Research into imide-functionalized fluorenone derivatives has demonstrated the potential of this class of compounds. By incorporating imide groups, researchers have successfully created very electron-deficient building blocks with deep-lying LUMO energy levels, reaching as low as -4.05 eV. nih.gov Polymers constructed from these units have exhibited unipolar n-type transport characteristics with notable electron mobility. nih.gov While specific data for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is not abundant, the presence of the electron-withdrawing ketone and the extended π-system of the benzo[c]fluorenone core suggests its potential as a precursor or building block for n-type materials. The hydroxyl and dimethyl substituents would further modify its electronic properties.
The general characteristics of fluorenone-based materials that make them suitable for n-type semiconductors are summarized in the table below.
| Property | Significance for N-type Materials | Reference |
| Electron-Deficient Core | Facilitates electron injection and transport. | nih.gov |
| Tunable LUMO Energy | Allows for optimization of energy level alignment with electrodes. | nih.gov |
| High Thermal Stability | Ensures device stability and longevity. | nih.gov |
| Good Charge Transport | Enables efficient movement of electrons through the material. | nih.gov |
Modulating Material Performance through Precise Structural Modifications and Substituent Effects
The performance of materials derived from benzo[c]fluorenone can be precisely controlled through the strategic addition of substituents. The type and position of these functional groups have a profound impact on the molecule's electronic structure, and consequently, its properties in a functional material. researchgate.net
Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH₃), and electron-withdrawing groups can be used to modulate the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels. nih.gov For instance, in related heterocyclic systems, it has been shown that the position of substituents relative to heteroatoms can significantly influence their electron-donating or -withdrawing character through inductive and resonance effects. rsc.org In the case of this compound, the hydroxyl group at the 5-position and the dimethyl groups at the 3- and 9-positions will influence the electron density distribution across the aromatic system.
A study on substituted fluorenones revealed that the location of substituents is critical in modulating fluorescence and radiationless deactivation pathways. researchgate.net While para-substituents had minimal effect on fluorescence quantum yield and lifetime, meta-substituents were found to significantly alter these properties. researchgate.net This highlights the importance of precise structural control in designing materials with desired photophysical characteristics.
The table below illustrates the general effects of different types of substituents on the properties of aromatic compounds.
| Substituent Type | Effect on Electronic Properties | Impact on Material Performance |
| Electron-Donating (e.g., -OH, -CH₃) | Raise HOMO energy level, may slightly raise LUMO. | Can improve solubility and affect charge transport. |
| Electron-Withdrawing (e.g., -CN, -NO₂) | Lower both HOMO and LUMO energy levels. | Enhances n-type characteristics and electron affinity. |
Theoretical Frameworks for Predicting and Tailoring Material Behavior
Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable tools for predicting and understanding the structure-property relationships in benzo[c]fluorenone derivatives. nih.gov These computational approaches allow for the calculation of key electronic and photophysical properties before undertaking extensive synthetic efforts. nih.gov
DFT calculations can provide insights into:
Molecular Geometry: Predicting the most stable three-dimensional structure of the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): Determining the energy levels of the HOMO and LUMO, which are crucial for understanding charge injection and transport properties. nih.gov
Electronic Spectra: Simulating UV-Visible absorption spectra to predict the optical properties of the material. nih.gov
Nonlinear Optical (NLO) Properties: Assessing the potential of the material for applications in photonics. nih.gov
Natural Bond Orbital (NBO) Analysis: Evaluating the stability of orbitals and the nature of electron delocalization within the molecule. nih.gov
For example, computational studies on fluorenone derivatives have been used to analyze their electrical characteristics, including the stability of orbitals and the transfer of electrons between donor and acceptor units. nih.gov The results from these theoretical investigations generally show good agreement with experimental findings, validating their predictive power. nih.gov By employing these theoretical frameworks, researchers can systematically screen a wide range of potential substituents and structural modifications to identify the most promising candidates for specific applications in functional materials.
Future Research Directions and Uncharted Territories for 5 Hydroxy 3,9 Dimethyl 7h Benzo C Fluoren 7 One
Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity
Current synthetic routes to benzo[c]fluorenone cores often involve multi-step processes with moderate yields. Future research should prioritize the development of more efficient and sustainable synthetic strategies for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one. An efficient synthesis of related 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones has been described, which are useful intermediates for photochromic naphthopyrans. researchgate.netresearchgate.net This approach utilizes oxazolines as activating groups for aromatic nucleophilic substitution, starting from readily available dimethoxynaphthaldehydes. researchgate.netresearchgate.net
Future investigations could explore one-pot reactions, catalytic C-H activation, and flow chemistry approaches to streamline the synthesis and reduce waste. The use of earth-abundant metal catalysts in cross-coupling reactions could also provide a more environmentally benign alternative to traditional methods. A key challenge will be to achieve high regioselectivity to precisely install the hydroxyl and dimethyl functionalities on the benzo[c]fluorenone scaffold.
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Reduced reaction time, solvent usage, and purification steps. | Catalyst design, reaction condition optimization. |
| C-H Activation | Direct functionalization of the aromatic core, minimizing pre-functionalization steps. | Development of selective catalysts, understanding directing group effects. |
| Flow Chemistry | Improved reaction control, safety, and scalability. | Reactor design, optimization of flow parameters. |
| Earth-Abundant Metal Catalysis | Reduced cost and environmental impact compared to precious metal catalysts. | Catalyst screening, investigation of reaction mechanisms. |
Advanced Computational Modeling for High-Throughput Screening and Rational Design of Derivatives
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. For this compound, advanced computational modeling can be employed for high-throughput virtual screening of potential derivatives with tailored electronic and optical properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be utilized to predict key parameters such as absorption and emission spectra, which is crucial for applications in optoelectronics. For instance, TD-DFT calculations have been used to rationalize the shift from photochromism to fluorescence in related compounds.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their desired properties. This would enable the rational design of new compounds with enhanced performance for specific applications, such as improved light-harvesting capabilities or targeted biological activity.
Development of Next-Generation Fluorenone-Based Materials with Tunable and Multi-Functional Properties
The inherent photophysical properties of the benzo[c]fluorenone core make it an attractive building block for novel organic materials. The synthesis of 2H-chromenes based on a fluorenone nucleus has been described, and while some derivatives did not exhibit photochromism, related fluorenols did show photochromic behavior. researchgate.net This suggests that strategic modification of the this compound structure could lead to materials with tunable optical properties.
Future research should focus on incorporating this molecule into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) to create materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The hydroxyl group provides a convenient handle for further functionalization, allowing for the covalent attachment of other molecular units to create multifunctional materials. For example, grafting electron-donating or electron-withdrawing groups onto the core structure could modulate the HOMO-LUMO energy levels and, consequently, the material's electronic properties.
Interdisciplinary Research Integrating this compound into Emerging Technologies
The unique properties of this compound could be leveraged in various emerging technologies through interdisciplinary collaborations. In the field of biomedical imaging, for instance, its fluorescent properties could be exploited for the development of novel bio-probes for cellular imaging and diagnostics. The synthesis of a new SNAPFL analogue with a large Stokes shift and good quantum yield highlights the potential of fluorenone derivatives in fluorescence-based experiments. researchgate.net
Furthermore, the photochromic potential of related benzo[c]fluorenones opens up possibilities for applications in data storage, smart windows, and molecular switches. researchgate.netresearchgate.net Research at the interface of chemistry, materials science, and engineering will be crucial to integrate this compound into functional devices.
Table 2: Potential Interdisciplinary Applications
| Field | Potential Application | Research Focus |
| Biomedical Imaging | Fluorescent probes for cellular imaging. | Enhancing biocompatibility, targeting specific cellular components. |
| Data Storage | Photochromic materials for high-density optical data storage. | Improving switching speed and fatigue resistance. |
| Smart Materials | "Smart" windows with tunable transparency. | Developing robust and scalable fabrication methods. |
| Molecular Electronics | Molecular switches and logic gates. | Understanding charge transport properties at the molecular level. |
Methodological Innovations in Characterization and Analysis of Complex Benzo[c]fluorenone Systems
A thorough understanding of the structure-property relationships of this compound and its derivatives requires sophisticated characterization techniques. While standard techniques like NMR and mass spectrometry are essential for structural elucidation, future research should focus on employing advanced analytical methods to probe the intricate photophysical and electronic properties of these complex systems.
Techniques such as ultrafast transient absorption spectroscopy can provide insights into the excited-state dynamics, which is crucial for optimizing their performance in optoelectronic applications. Scanning probe microscopy techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), can be used to visualize the morphology and electronic structure of thin films and single molecules. Moreover, the development of in-situ characterization methods will be vital for understanding the behavior of these materials in real-world device applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving Friedel-Crafts acylation, methylation, and hydroxylation is commonly employed. Optimization focuses on catalysts (e.g., Lewis acids for acylation), solvent selection (polar aprotic solvents for methylation), and temperature control (50–80°C for hydroxylation). Yield improvements can be achieved via column chromatography and recrystallization .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. For example, hydroxyl protons appear as broad singlets (δ 9–10 ppm), while aromatic protons show splitting patterns indicative of substitution. Complementary techniques include FT-IR (to confirm carbonyl groups at ~1700 cm⁻¹) and LC-MS for purity assessment (>97% via HPLC) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to its structural analogs, such as kinase inhibition (e.g., EGFR) or antioxidant activity (DPPH/ABTS assays). Use cell lines like HeLa or MCF-7 for cytotoxicity screening, with IC₅₀ calculations and positive controls (e.g., doxorubicin) to validate results .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) across studies be resolved?
- Methodological Answer : Cross-validate data using computational tools like Gaussian or ACD/Labs to simulate NMR spectra based on density functional theory (DFT). Compare experimental and theoretical shifts, adjusting for solvent effects (CDCl₃ vs. DMSO-d₆) and concentration variations. Collaborative verification with independent labs is advised .
Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations can model binding affinities to proteins like cytochrome P450. Quantum mechanical calculations (e.g., HOMO-LUMO gaps) assess electrophilic/nucleophilic sites, guiding derivatization strategies .
Q. How do hydroxy and methyl substituents influence physicochemical properties and bioactivity?
- Methodological Answer : Methyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability, while the hydroxy group increases hydrogen-bonding potential (solubility ~0.1 mg/mL in water). Structure-activity relationship (SAR) studies reveal that 3,9-dimethyl substitution optimizes steric bulk for receptor binding, as seen in analogous fluorenones .
Q. What strategies enhance the compound’s stability under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
